N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide
Overview
Description
N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide, also known as compound X, is a chemical compound with potential therapeutic applications. It belongs to the class of thiophene carboxamide derivatives and has been the subject of scientific research due to its interesting pharmacological properties.
Mechanism of Action
The exact mechanism of action of N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways involved in cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and inhibition of pro-inflammatory cytokine production. It has also been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in a clinical setting.
Future Directions
There are several future directions for the research of N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce potential side effects. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and clinical trials. Finally, the development of analogs of this compound X may lead to the discovery of more potent and selective therapeutic agents.
Scientific Research Applications
Compound X has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have shown that N-(2-fluorobenzyl)-5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide X exhibits anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound X has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2S/c1-17(2,21)10-9-13-7-8-15(22-13)16(20)19-11-12-5-3-4-6-14(12)18/h3-8,21H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMDMJOVFDOZQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NCC2=CC=CC=C2F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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